molecular formula C11H15N3O2S B2371144 Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1092346-67-2

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No. B2371144
M. Wt: 253.32
InChI Key: SYZWTOKWBUSAHP-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, also known as ETBIC, is a heterocyclic compound that has gained attention in scientific research due to its potential in various applications.

Scientific Research Applications

Cerebrovascular Applications

Research has indicated that certain imidazo[2,1-b]thiadiazole derivatives, including compounds similar to Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, exhibit properties that increase cerebral blood flow. These compounds function as carbonic anhydrase inhibitors and show potential in cerebrovasodilation and anticonvulsant activities (Barnish et al., 1980).

Chemical Synthesis and Structural Analysis

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has been utilized in the synthesis of complex chemical structures. Studies have explored its role in forming various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemicals (Paul et al., 1981), (Lynch & Mcclenaghan, 2004).

Synthetic Methodology Development

Studies have focused on developing efficient synthetic methods for producing imidazo[2,1-b]thiazole derivatives from imidazo[2,1-b][1,3,4]thiadiazoles, demonstrating the versatility and utility of these compounds in organic chemistry (Shi et al., 2016).

Anticancer Potential

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate derivatives have shown significant cytotoxic effects against various human tumor cell lines, suggesting their potential as antitumor agents. These findings are crucial for the development of new cancer therapies (Gadad et al., 1999), (Rashdan et al., 2020).

Antimicrobial and Antitubercular Activities

Imidazo[2,1-b]thiadiazole derivatives have been found to exhibit antimicrobial activities, including against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This highlights the potential for these compounds in treating bacterial infections (Kolavi et al., 2006), (Güzeldemirci & Küçükbasmacı, 2010).

Review of Biological Activities

A comprehensive review of the biological activities of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which includes Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, emphasizes their wide range of potential applications. These include antimicrobial, antifungal, anticancer, and anticonvulsant activities, among others (Bhongade et al., 2016).

properties

IUPAC Name

ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-5-16-8(15)7-6-14-10(12-7)17-9(13-14)11(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZWTOKWBUSAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC(=N2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

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